molecular formula C26H27N7O4S3 B2634455 N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 310449-15-1

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2634455
CAS No.: 310449-15-1
M. Wt: 597.73
InChI Key: VNNMEIHGIULERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a structurally complex molecule featuring:

  • A 1,2,4-triazole core substituted at position 4 with an m-tolyl group (meta-methylphenyl).
  • A thioether linkage at position 5, connecting the triazole to a thiazole-containing moiety (2-oxo-2-(thiazol-2-ylamino)ethyl).
  • A benzamide group at position 3 of the triazole, further modified with a pyrrolidine-1-sulfonyl substituent on the benzene ring.

Properties

IUPAC Name

N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O4S3/c1-18-5-4-6-20(15-18)33-22(30-31-26(33)39-17-23(34)29-25-27-11-14-38-25)16-28-24(35)19-7-9-21(10-8-19)40(36,37)32-12-2-3-13-32/h4-11,14-15H,2-3,12-13,16-17H2,1H3,(H,28,35)(H,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNMEIHGIULERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that incorporates multiple pharmacologically relevant moieties. The structural features suggest potential biological activities, particularly in medicinal chemistry and drug development.

Structural Characteristics

The compound is characterized by the following components:

  • Triazole Ring : Known for diverse biological activities including antifungal and anticancer properties.
  • Thiazole Derivative : Associated with antibacterial and anti-inflammatory effects.
  • Pyrrolidine and Sulfonamide Moieties : Contribute to the compound's potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer activities. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell proliferation

A study highlighted the effectiveness of triazole derivatives against melanoma and breast cancer cells, demonstrating IC50 values in the low micromolar range .

Antibacterial Activity

The incorporation of thiazole and pyrrolidine structures has been linked to enhanced antibacterial activity. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus0.03
Compound BEscherichia coli0.06

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Antifungal Activity

The compound has also shown promise in antifungal applications. Research indicates that similar triazole derivatives possess activity against pathogenic fungi such as Candida albicans, with effective concentrations reported in the range of 0.1 to 10 µg/mL .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The thiazole moiety may inhibit deubiquitylating enzymes, crucial for cancer cell regulation.
  • Tyrosine Kinase Inhibition : Molecular docking studies suggest that it may act via inhibition of tyrosine kinases, which are involved in cell signaling pathways relevant to cancer progression .

Case Studies

Several studies have evaluated the biological activities of compounds similar to this compound:

  • Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against human cancer cell lines. Results indicated a significant reduction in cell viability with IC50 values ranging from 5 to 20 µM.
  • Antibacterial Testing : A set of synthesized compounds were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 0.03 µg/mL against S. aureus.
  • Antifungal Evaluation : Compounds were screened for antifungal activity against Candida albicans, with some derivatives showing effective inhibition at low concentrations (≤ 10 µg/mL).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Thioether Linkages
Compound Name Core Structure Substituents Synthesis Method Key Features Reference
Target Compound 1,2,4-triazole - 4-(m-tolyl)
- 5-(thioether-thiazole)
- 3-(benzamide-pyrrolidine sulfonyl)
Likely involves:
- Thioether formation via bromoacetate or chloroacetyl chloride
- Acylation for benzamide group
Unique combination of m-tolyl and pyrrolidine sulfonyl groups
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives () 1,3,5-triazine - 4-Chloro-5-methylphenyl
- Imidazolidin-2-ylidene sulfamoyl
- Ethyl thioacetate
Reaction of substrates with ethyl bromoacetate and TEA in DCM Focus on sulfonamide and thioether linkages; chloro substituent enhances electrophilicity
N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides () Thiazole - 4-R-benzyl
- Morpholine-thioxoacetamide
Acylation of thiazol-2-ylamines with chloroacetyl chloride, followed by sulfur/morpholine reaction Morpholine instead of pyrrolidine sulfonyl; thioxoacetamide enhances metal-binding capacity
N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides () 1,2,4-triazole - Thiophen-2-ylmethyl
- Acetohydrazide
Condensation of thiosemicarbazides with carboxylic acids Thiophene instead of m-tolyl; hydrazide group for hydrogen bonding

Key Structural Insights :

  • The m-tolyl group in the target compound may enhance lipophilicity compared to chloro or thiophene substituents in analogs .
Benzamide/Sulfonamide Derivatives
Compound Name Core Structure Substituents Synthesis Method Key Features Reference
Target Compound Benzamide - Pyrrolidine-1-sulfonyl Likely involves sulfonylation of benzamide precursors Pyrrolidine sulfonyl balances solubility and steric bulk
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride () Benzothiazole - Dimethylaminopropyl
- Methoxybenzothiazole
Acylation of benzothiazol-2-amines Quaternary ammonium salt for enhanced solubility
N-(2,4-dichlorophenyl)-8-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)octanamide () Phthalazinone - 2,4-Dichlorophenyl
- Octanamide
Alkylation of triazole-thiols with bromoalkanamides Long alkyl chain increases lipophilicity

Key Functional Insights :

  • The pyrrolidine sulfonyl group in the target compound avoids the metabolic instability associated with dimethylamino groups (e.g., ) .
  • Compared to phthalazinone derivatives (), the triazole-thiazole core may offer better synthetic accessibility .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Answer:
The synthesis involves multi-step reactions, including the formation of the triazole-thioether core, thiazol-2-ylamino substitution, and sulfonylbenzamide coupling. Key steps include:

  • Thiol-alkylation : Use of 2-mercaptoethanol derivatives under nitrogen to prevent oxidation, as described in Safonov (2020) for similar triazole-thio compounds .
  • Coupling reagents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate isomers or unreacted intermediates. LC-MS monitoring is critical for verifying intermediate purity .

Yield optimization : Reaction temperatures for thioether formation should be maintained at 60–70°C to minimize side products. Solvent choice (e.g., DMF for polar intermediates, dichloromethane for coupling steps) also impacts yield .

Advanced: How can computational modeling (e.g., molecular docking, PASS program) predict the biological activity of this compound?

Answer:

  • PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural fragments. For this compound, the thiazole and triazole moieties correlate with kinase inhibition (e.g., EGFR, VEGFR2) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins. The pyrrolidin-1-ylsulfonyl group may form hydrogen bonds with ATP-binding pockets, while the m-tolyl group enhances hydrophobic interactions .
  • Validation : Cross-reference predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) to refine docking parameters .

Basic: What spectroscopic methods are recommended to confirm the structure of this compound?

Answer:

  • 1H/13C NMR : Verify substituent positions (e.g., m-tolyl protons at δ 7.2–7.4 ppm, thiazole protons at δ 8.1–8.3 ppm) and integration ratios .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for the benzamide, C=S at ~1250 cm⁻¹ for the triazole-thioether) .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z ~610) and fragmentation patterns .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .

Advanced: How to resolve contradictory bioactivity data across different assay conditions?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1% v/v).
  • Dose-response curves : Compare EC50/IC50 values across multiple replicates. For example, discrepancies in cytotoxicity may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .
  • Mechanistic studies : Use Western blotting or qPCR to confirm target modulation (e.g., apoptosis markers like caspase-3) .

Basic: What in vitro assays are suitable for initial evaluation of this compound’s biological potential?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, using ADP-Glo™ kit) .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

  • Core modifications : Replace m-tolyl with p-fluorophenyl to assess electronic effects on target binding .
  • Side-chain optimization : Substitute pyrrolidin-1-ylsulfonyl with piperazinylsulfonyl to enhance solubility without losing potency .
  • Bioisosteres : Replace the thiazole ring with oxadiazole to evaluate metabolic stability .

Basic: What strategies mitigate challenges in isolating intermediates during synthesis?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during thioether formation .
  • Phase separation : Liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts.
  • Crystallization : Recrystallize intermediates from ethanol/water mixtures to improve purity .

Advanced: How does fluorination of the benzamide moiety impact physicochemical properties?

Answer:

  • Lipophilicity : Fluorine atoms increase logP (measured via shake-flask method), enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation (confirmed via liver microsome assays) .
  • Solubility : Balance with polar sulfonyl groups to maintain aqueous solubility (>50 µM in PBS) .

Basic: What safety precautions are critical when handling intermediates with reactive thiol groups?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H2S).
  • Chelation : Add EDTA to reaction mixtures to sequester metal ions that catalyze thiol oxidation .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.

Advanced: How to apply design of experiments (DoE) for reaction optimization?

Answer:

  • Variables : Screen temperature (40–80°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) using a factorial design .
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 65°C, 12 mol% catalyst in DMF) .
  • Validation : Confirm predicted yields (±5%) with three independent runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.